5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
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Overview
Description
5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine moiety, which is further substituted with a cyclobutylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a halogenated pyridine derivative reacts with piperazine.
Cyclobutylpyrimidine synthesis: The cyclobutyl group is introduced through cyclization reactions involving suitable precursors, followed by coupling with pyrimidine derivatives.
Final coupling: The cyclobutylpyrimidine-piperazine intermediate is then coupled with the pyridine-2-carbonitrile derivative under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2-chloropyridine or 2-aminopyridine share the pyridine ring structure.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine or 1-phenylpiperazine have similar piperazine moieties.
Pyrimidine Derivatives: Compounds like 4-aminopyrimidine or 2,4-diaminopyrimidine share the pyrimidine ring structure.
Uniqueness
5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclobutyl group, in particular, may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
5-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c19-11-15-4-5-16(12-20-15)23-6-8-24(9-7-23)18-10-17(21-13-22-18)14-2-1-3-14/h4-5,10,12-14H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWKBWNSDPTBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CN=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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